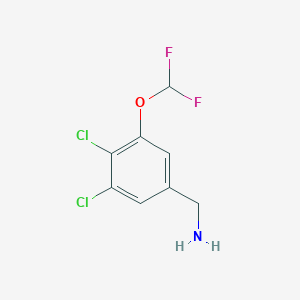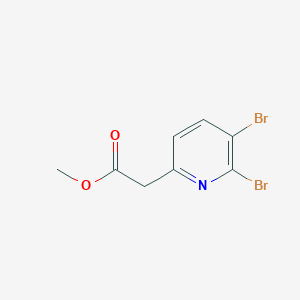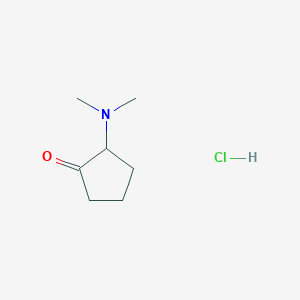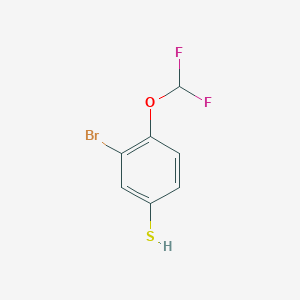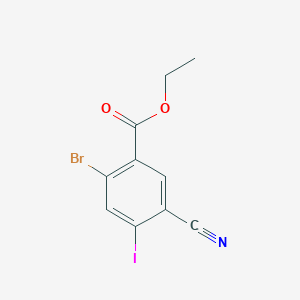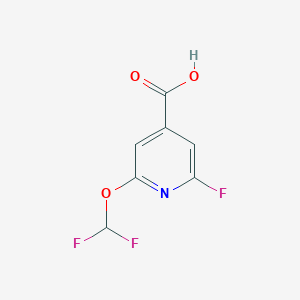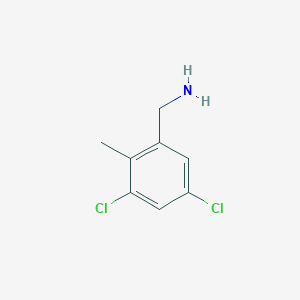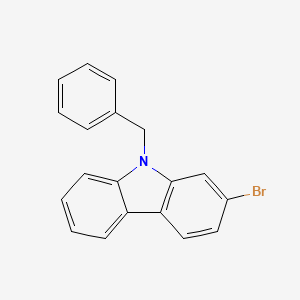
9-benzyl-2-bromo-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-2-bromo-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various applications, including nanodevices, rechargeable batteries, and electrochemical transistors .
Mechanism of Action
Mode of Action
Carbazole derivatives are known for their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .
Biochemical Pathways
Carbazole-based compounds have been studied for their potential in various applications such as nanodevices, rechargeable batteries, and electrochemical transistors .
Result of Action
Carbazole derivatives are known for their potential in various applications due to their unique properties .
Biochemical Analysis
Biochemical Properties
9-benzyl-2-bromo-9H-carbazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially leading to various biochemical effects .
Additionally, this compound has been found to bind to DNA and RNA, affecting the transcription and translation processes. This binding can result in the modulation of gene expression and protein synthesis, thereby influencing cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect cell proliferation, differentiation, and apoptosis .
Furthermore, this compound has been shown to alter gene expression by binding to transcription factors and other regulatory proteins. This alteration can lead to changes in cellular metabolism, including the upregulation or downregulation of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules such as enzymes and nucleic acids. For instance, the binding of this compound to cytochrome P450 enzymes can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction .
Additionally, this compound can inhibit or activate transcription factors, leading to changes in gene expression. These changes can subsequently affect various cellular processes, including cell cycle regulation, apoptosis, and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical activities .
Long-term exposure to this compound in in vitro and in vivo studies has revealed that this compound can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while at higher doses, it can induce significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
High doses of this compound have been associated with toxicity, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the formation of reactive intermediates and the subsequent interaction with cellular macromolecules .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. Some of these metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels .
The interaction of this compound with metabolic enzymes can also influence the overall metabolic profile of cells, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with organic anion-transporting polypeptides (OATPs) and other membrane transporters, facilitating its uptake and distribution within cells .
Once inside the cells, this compound can accumulate in specific cellular compartments, depending on its binding interactions with intracellular proteins. This localization can affect its biochemical activity and the overall cellular response .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, this compound can be found in the cytoplasm, where it interacts with various enzymes and signaling proteins, affecting cellular metabolism and signaling pathways .
The targeting of this compound to specific subcellular compartments is likely mediated by post-translational modifications and binding interactions with targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-benzyl-2-bromo-9H-carbazole typically involves the bromination of 9-benzylcarbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 9-Benzyl-2-bromo-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 9-benzylcarbazole.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: 9-benzyl-2-aminocarbazole, 9-benzyl-2-thiocarbazole.
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: 9-benzylcarbazole.
Scientific Research Applications
9-Benzyl-2-bromo-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives and polymers.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its use in drug development due to its structural similarity to biologically active carbazole derivatives.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells
Comparison with Similar Compounds
2-Bromo-9H-carbazole: A mono-brominated derivative of carbazole used in the synthesis of semiconducting materials.
9-Benzylcarbazole: The non-brominated parent compound used as a precursor in the synthesis of 9-benzyl-2-bromo-9H-carbazole.
3,6-Dibromo-9H-carbazole: A dibrominated derivative with applications in organic electronics.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of specialized materials for optoelectronic applications .
Properties
IUPAC Name |
9-benzyl-2-bromocarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN/c20-15-10-11-17-16-8-4-5-9-18(16)21(19(17)12-15)13-14-6-2-1-3-7-14/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHNUHBRWXASFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride](/img/structure/B1448868.png)
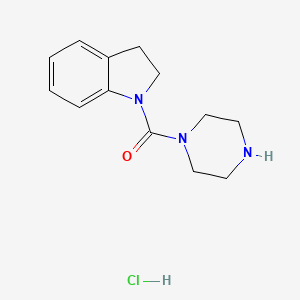
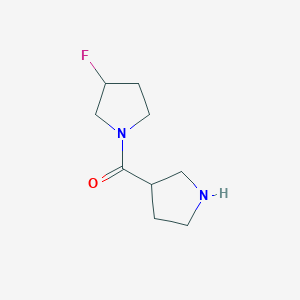
![2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1448871.png)
